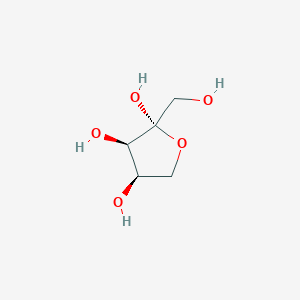

beta-D-Ribulofuranose

Description

Structure

3D Structure

Properties

CAS No. |

131064-70-5 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2R,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |

InChI |

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4-,5-/m1/s1 |

InChI Key |

LQXVFWRQNMEDEE-UOWFLXDJSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@](O1)(CO)O)O)O |

Canonical SMILES |

C1C(C(C(O1)(CO)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Anomeric Configuration of β-D-Ribulofuranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemical principles governing the anomeric configuration of β-D-Ribulofuranose, a cyclic ketopentose. Understanding anomeric configurations is critical in drug development and molecular biology, as the specific three-dimensional structure of a carbohydrate dictates its interaction with enzymes, receptors, and other biomolecules.

Introduction to Anomeric Configuration

In carbohydrate chemistry, the cyclization of a linear monosaccharide into a ring structure results in the formation of a new stereocenter.[1] This occurs when a hydroxyl group within the sugar molecule attacks the electrophilic carbonyl carbon (an aldehyde or ketone).[2][3] The carbonyl carbon itself is transformed into a chiral center known as the anomeric carbon .[2] The two possible stereoisomers that can be formed, differing only in the configuration at this new chiral center, are called anomers , designated as alpha (α) and beta (β).[1][2] This subtle structural difference profoundly impacts the molecule's chemical properties and biological function.

The Structure of D-Ribulose and its Cyclization

β-D-Ribulofuranose originates from the linear ketopentose, D-Ribulose. A ketopentose is a five-carbon sugar containing a ketone functional group. In D-Ribulose, the ketone is located at the second carbon position (C2).

The formation of the furanose ring is an intramolecular hemiketal reaction.[4] Specifically, the hydroxyl group on carbon 5 (C5) of D-Ribulose performs a nucleophilic attack on the carbonyl carbon (C2). This reaction forges a covalent bond, creating a five-membered ring composed of four carbon atoms and one oxygen atom, a structure known as a furanose ring.[4] The former carbonyl carbon, C2, becomes the anomeric carbon.

The diagram below illustrates the cyclization process from the linear form of D-Ribulose to its two possible furanose anomers.

Defining the Beta (β) Anomeric Configuration

The designation of an anomer as alpha (α) or beta (β) is determined by the stereochemical relationship between the hydroxyl group on the anomeric carbon and the substituent on the highest-numbered chiral carbon that defines the D/L configuration.

For a D-sugar in a Haworth projection:

-

The terminal CH₂OH group (at C5 for a pentose) is, by convention, drawn pointing upwards .[4]

-

The anomer is designated beta (β) if the hydroxyl group on the anomeric carbon (C2 for ribulofuranose) is on the same side of the ring as this CH₂OH group (i.e., also pointing upwards, a cis relationship).[4][5]

-

Conversely, the anomer is alpha (α) if the anomeric hydroxyl group is on the opposite side (i.e., pointing downwards, a trans relationship).[4][5]

Therefore, in β-D-Ribulofuranose , the hydroxyl group at the anomeric C2 carbon and the hydroxymethyl group at the C4 carbon (which itself is attached to C5) are oriented on the same face of the furanose ring.

The Haworth projection below explicitly details the structure of β-D-Ribulofuranose, highlighting the key stereochemical features.

Comparative Stereochemical Data

To facilitate a clear comparison, the stereochemical features of the two anomers of D-Ribulofuranose are summarized in the table below.

| Feature | α-D-Ribulofuranose | β-D-Ribulofuranose |

| Anomeric Carbon | C2 | C2 |

| D/L Designator | D-configuration at C4 | D-configuration at C4 |

| Orientation of C5 CH₂OH | Up (by convention) | Up (by convention) |

| Orientation of Anomeric OH | Down | Up |

| Relationship | trans to the C5 CH₂OH group | cis to the C5 CH₂OH group |

Experimental Protocol: Determination of Anomeric Configuration by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure of carbohydrates, including the determination of anomeric configuration.[6][7] Both ¹H and ¹³C NMR provide critical data for distinguishing between α and β anomers.[6]

Objective: To determine and confirm the anomeric configuration of a synthesized or isolated sample of D-Ribulofuranose.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified D-Ribulofuranose sample in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is commonly used as it exchanges with hydroxyl protons, simplifying the spectrum.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Allow the sample to sit for several hours to reach mutarotation equilibrium, where α and β anomers, along with other forms, coexist.[5]

-

-

Data Acquisition:

-

Acquire spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.[6]

-

¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C spectrum. The chemical shift of the anomeric carbon is highly sensitive to its stereochemical environment.

-

The anomeric carbon (C2) of ketofuranoses typically resonates in the 95-110 ppm range. The precise chemical shift can differentiate between α and β configurations.

-

-

¹H NMR Spectroscopy: While the absence of a proton directly on the anomeric carbon of a ketose makes direct coupling analysis difficult, the chemical shifts of protons on adjacent carbons (e.g., H1 and H3) are influenced by the anomeric configuration.[8]

-

2D NMR Experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of proton and carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the connectivity and assigning quaternary carbons like the anomeric carbon in a ketose.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. For β-D-Ribulofuranose, NOE correlations would be expected between protons that are cis to each other, which can help confirm the stereochemical arrangement around the ring.

-

-

-

Data Interpretation:

-

Anomeric Carbon Chemical Shift: Compare the observed ¹³C chemical shift for the anomeric carbon (C2) with established literature values for α and β-D-Ribulofuranose. Generally, the anomeric carbon in one anomer is shielded relative to the other.

-

Proton Chemical Shifts: Analyze the chemical shifts of the protons on C1 and C3. The orientation of the anomeric hydroxyl group creates a distinct electronic environment that influences these neighboring protons.

-

Integration of Signals: In the equilibrium mixture, the relative integrals of the signals corresponding to the α and β anomers in both ¹H and ¹³C spectra can be used to determine their relative abundance.[8]

-

By combining data from these NMR experiments, a definitive assignment of the β-anomeric configuration can be made, providing essential structural validation for research and development applications.

References

- 1. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. FIGURE 2.5. [Cyclization of acyclic D-glucose to...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Furanose - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 7. cigs.unimo.it [cigs.unimo.it]

- 8. Observation of the keto tautomer of D-fructose in D2O using 1H NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Natural Occurrence and Sources of beta-D-Ribulofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence and sources of beta-D-Ribulofuranose, the cyclic furanose form of the ketopentose sugar D-ribulose. While not abundant in its free form in nature, D-ribulose is a crucial intermediate in central metabolic pathways, primarily as its phosphorylated derivatives, D-ribulose-5-phosphate and D-ribulose-1,5-bisphosphate. This guide delves into its presence in various biological systems, with a particular focus on its identification in red beetroot (Beta vulgaris). Detailed experimental protocols for the extraction and quantification of ketopentoses from plant matrices are provided, alongside an examination of the key metabolic pathways in which D-ribulose participates.

Natural Occurrence and Sources

This compound is the five-membered ring structure of D-ribulose. While D-ribose, an aldopentose, is a well-known component of nucleic acids, D-ribulose, a ketopentose, primarily serves as an intermediate in metabolic pathways. Its free form, and by extension this compound, is not found in high concentrations in most organisms.

The most cited natural source of free D-ribulose is the red beetroot (Beta vulgaris). However, quantitative data on the specific concentration of free D-ribulose in beetroot is scarce in publicly available literature. The primary sugar in beetroot is sucrose, with smaller amounts of glucose and fructose. During storage, particularly at low temperatures, sucrose can be hydrolyzed, leading to an increase in reducing sugars. While this includes glucose and fructose, the potential for the presence of other monosaccharides like D-ribulose exists.

In the broader biological context, D-ribulose is synthesized in the pentose phosphate pathway and plays a role in the formation of various bioactive compounds. It exists as two enantiomers, D-ribulose and L-ribulose.

Quantitative Data

As of the latest available data, specific quantitative values for free this compound in natural sources are not well-documented in peer-reviewed literature. The focus of most analytical studies on plant carbohydrates is on the major sugars like sucrose, glucose, and fructose. However, the analysis of reducing sugars in beetroot has been a subject of study, particularly in the context of storage and processing.

| Natural Source | Compound | Concentration | Notes |

| Red Beetroot (Beta vulgaris) | Reducing Sugars | An increasing trend was observed during 180 days of storage, with an overall elevation of 4.05%.[1] | This value represents total reducing sugars and is not specific to D-ribulose. The increase is mainly attributed to the breakdown of sucrose. |

| Red Beetroot (Beta vulgaris) | Total Sugar | 7.93% | This value primarily represents sucrose, with smaller amounts of glucose and fructose.[2] |

| Red Beetroot (Beta vulgaris) | Reducing Sugar | 4.20% | This value represents the fraction of reducing sugars within the total sugar content.[2] |

Further research is required to isolate and quantify the specific concentration of free this compound in beetroot and other potential natural sources.

Biosynthesis and Metabolic Significance

The primary significance of D-ribulose in biological systems lies in its phosphorylated forms, which are key intermediates in two central metabolic pathways: the Pentose Phosphate Pathway and the Calvin Cycle.

Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway is a metabolic pathway parallel to glycolysis that generates NADPH and pentoses (5-carbon sugars). D-Ribulose-5-phosphate is a key intermediate in the non-oxidative phase of the PPP. It is formed from 6-phosphogluconate and can be reversibly isomerized to D-ribose-5-phosphate (a precursor for nucleotide biosynthesis) by the enzyme ribose-5-phosphate isomerase, or epimerized to D-xylulose-5-phosphate by ribulose-5-phosphate 3-epimerase.

The Calvin Cycle

In photosynthetic organisms, D-ribulose-1,5-bisphosphate is a critical molecule in the carbon fixation stage of the Calvin cycle. The enzyme RuBisCO (ribulose-1,5-bisphosphate carboxylase/oxygenase) catalyzes the carboxylation of D-ribulose-1,5-bisphosphate by carbon dioxide, initiating the process of converting inorganic carbon into organic molecules.

Experimental Protocols

The analysis of ketopentoses like D-ribulose in complex biological matrices such as plant tissues presents analytical challenges due to their relatively low abundance and the presence of interfering sugars. The following sections provide detailed methodologies for the extraction and analysis of these sugars.

Extraction of Free Sugars from Plant Material (e.g., Beetroot)

This protocol is adapted from methods used for the analysis of free sugars in plant tissues.

Materials:

-

Fresh or lyophilized plant tissue (e.g., beetroot)

-

80% (v/v) Ethanol

-

Internal standard solution (e.g., 1 mg/mL melezitose in water)

-

Whatman No. 4 filter paper

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Procedure:

-

Homogenize a known weight of fresh plant tissue or use a known weight of lyophilized and powdered tissue.

-

To 1 gram of the prepared sample, add 40 mL of 80% ethanol and a known volume of the internal standard solution.

-

Extract the sugars by incubating the mixture in a shaking water bath at 80°C for 1.5 hours.

-

After extraction, cool the mixture and filter it through Whatman No. 4 filter paper.

-

Wash the residue with additional 80% ethanol to ensure complete recovery of sugars.

-

Combine the filtrates and evaporate the ethanol under reduced pressure using a rotary evaporator at 40°C.

-

Redissolve the dried extract in a known volume of ultrapure water.

-

Filter the aqueous extract through a 0.45 µm syringe filter before analysis.

High-Performance Liquid Chromatography (HPLC) for Ketopentose Analysis

HPLC coupled with a Refractive Index Detector (RID) is a common method for the analysis of underivatized sugars.

Instrumentation and Conditions:

-

HPLC System: Agilent 1100 or 1200 Series (or equivalent)

-

Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or similar ion-exclusion column suitable for organic acid and sugar analysis.

-

Mobile Phase: Milli-Q water or a dilute acid solution (e.g., 5 mM H₂SO₄). The choice of mobile phase can influence the separation of ketoses from aldoses.

-

Flow Rate: 0.6 mL/min

-

Column Temperature: 65°C

-

Detector: Refractive Index Detector (RID)

-

Injection Volume: 20 µL

Procedure:

-

Prepare standard solutions of D-ribulose (if available), other relevant sugars (glucose, fructose, sucrose, xylose, arabinose), and the internal standard in ultrapure water at various concentrations to generate a calibration curve.

-

Inject the prepared sample extract and the standard solutions into the HPLC system.

-

Identify and quantify the sugars based on their retention times and the peak areas relative to the internal standard and the calibration curves. Excellent discrimination between xylulose and ribulose has been achieved using an Aminex HPX-87H column with MilliQ water as the mobile phase.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) for Monosaccharide Analysis

GC-MS analysis of sugars requires derivatization to increase their volatility. This method is highly sensitive and provides structural information.

Materials:

-

Dried sugar extract

-

Derivatization reagents:

-

Hydroxylamine hydrochloride in pyridine

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

-

GC-MS system

Procedure:

-

Oximation: To the dried sugar extract, add a solution of hydroxylamine hydrochloride in pyridine. Heat at 90°C for 30 minutes to convert the carbonyl groups to oximes. This step is crucial for separating anomers.

-

Silylation: After cooling, add BSTFA with 1% TMCS to the reaction mixture. Heat at 90°C for another 30 minutes to convert the hydroxyl groups to trimethylsilyl (TMS) ethers.

-

Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.

-

GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms.

-

Temperature Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to elute all derivatives.

-

MS Detection: Use electron ionization (EI) and scan a mass range of m/z 50-600.

-

-

Identification and Quantification: Identify the sugar derivatives by comparing their retention times and mass spectra with those of derivatized standards and library data (e.g., NIST). Quantify using an internal standard added before derivatization.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly initiated by free this compound are not well-characterized, the metabolic pathways involving its phosphorylated forms are central to cellular regulation and biosynthesis.

The Pentose Phosphate Pathway as a Hub for Biosynthesis and Redox Balance

The pentose phosphate pathway is a critical nexus in cellular metabolism, providing precursors for nucleotide synthesis and the primary source of NADPH for reductive biosynthesis and antioxidant defense. The flow of metabolites through this pathway is tightly regulated by the cellular needs for these products.

Experimental Workflow for Ketopentose Analysis from Plant Material

The following diagram illustrates the logical workflow for the extraction and analysis of this compound and other ketopentoses from a plant source like beetroot.

Conclusion

This compound, while not a major free sugar in most natural sources, holds significant importance due to the central metabolic roles of its phosphorylated derivatives. The presence of free D-ribulose in red beetroot suggests a potential natural source, though further quantitative analysis is necessary to confirm its abundance. The experimental protocols outlined in this guide provide a framework for researchers to investigate the presence and concentration of this and other ketopentoses in various biological samples. Understanding the natural occurrence and metabolic context of this compound can provide valuable insights for researchers in fields ranging from plant biochemistry to drug development, where pentose sugars and their derivatives are of increasing interest.

References

The Biosynthesis of beta-D-Ribulofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the biosynthetic pathway of beta-D-Ribulofuranose, a five-carbon ketofuranose of significant biological interest. The synthesis of this molecule is intrinsically linked to the central carbon metabolism, originating from the pentose phosphate pathway (PPP). The core of its formation involves a two-step process: the enzymatic dephosphorylation of D-ribulose-5-phosphate to yield D-ribulose, followed by the spontaneous intramolecular cyclization of D-ribulose to form the five-membered furanose ring structure. This document provides a comprehensive overview of the involved enzymes, relevant quantitative data, detailed experimental protocols, and visual representations of the pathway and experimental workflows to facilitate further research and application in drug development.

Introduction

This compound, the cyclic form of the ketopentose D-ribulose, plays a crucial role in various metabolic processes. Its phosphorylated precursor, D-ribulose-5-phosphate, is a key intermediate in the pentose phosphate pathway, a fundamental route for the synthesis of nucleotides, and the production of reducing equivalents in the form of NADPH.[1] While the metabolism of D-ribulose-5-phosphate is well-characterized, the specific pathway leading to the formation of non-phosphorylated this compound is less explicitly detailed in literature. This guide aims to consolidate the current understanding and provide a technical framework for studying this biosynthetic route.

The Biosynthetic Pathway

The biosynthesis of this compound is proposed to occur via the following two principal steps:

-

Dephosphorylation of D-Ribulose-5-Phosphate: The pathway initiates with the enzymatic removal of the phosphate group from D-ribulose-5-phosphate. This reaction is catalyzed by a phosphatase. While a specific D-ribulose-5-phosphate phosphatase has not been extensively characterized, studies have identified phosphatases capable of acting on derivatives of ribulose-5-phosphate. For instance, a protein-ribulosamine-5-phosphatase has been identified as the human low-molecular-mass protein tyrosine phosphatase-A, which can dephosphorylate a ribulosamine-5-phosphate adduct.[2] This suggests that cellular phosphatases with broad substrate specificity or yet-to-be-identified specific phosphatases are responsible for this conversion.

-

Spontaneous Cyclization of D-Ribulose: Following dephosphorylation, the linear D-ribulose molecule undergoes a spontaneous intramolecular hemiacetal formation. The hydroxyl group on carbon 5 attacks the ketone group on carbon 2, resulting in the formation of a five-membered furanose ring. In aqueous solution, D-ribulose exists in equilibrium between its linear form and its cyclic furanose and pyranose anomers. The beta-anomer is one of the resulting stereoisomers.[3][4]

The overall pathway can be visualized as follows:

Quantitative Data

Quantitative understanding of the biosynthesis of this compound requires the determination of enzyme kinetic parameters and the in vivo concentrations of the involved metabolites.

Enzyme Kinetic Parameters

The kinetic parameters for the phosphatase-catalyzed dephosphorylation of D-ribulose-5-phosphate are crucial for understanding the rate of this compound synthesis. While specific data for a dedicated D-ribulose-5-phosphate phosphatase is limited, the following table outlines the key parameters that need to be experimentally determined.

| Enzyme | Substrate | Parameter | Value | Organism/Conditions | Reference |

| Phosphatase | D-Ribulose-5-phosphate | Km | To be determined | Specific to organism | See Protocol 4.1 |

| Vmax | To be determined | ||||

| kcat | To be determined | ||||

| Ribose-5-phosphate isomerase | D-Ribose-5-phosphate | Km | ~2 mM | Spinacia oleracea | Knowles, F. C., & Leadbetter, E. R. (1973) |

| Vmax | - |

Metabolite Concentrations

The intracellular concentrations of the precursors of this compound can be determined using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

| Metabolite | Cellular Compartment | Concentration Range (µM) | Organism/Cell Type | Reference |

| D-Ribulose-5-phosphate | Cytosol | 10 - 100 | Various | Heux, S., et al. (2017) |

| D-Ribulose | Cytosol | To be determined | ||

| This compound | Cytosol | To be determined |

Experimental Protocols

Protocol for Phosphatase Activity Assay towards D-Ribulose-5-Phosphate

This protocol is adapted from general phosphatase assays and is designed to determine the kinetic parameters of a phosphatase acting on D-ribulose-5-phosphate.

Objective: To measure the rate of dephosphorylation of D-ribulose-5-phosphate by a purified phosphatase or cell lysate.

Principle: The release of inorganic phosphate (Pi) from D-ribulose-5-phosphate is quantified using a colorimetric method, such as the malachite green assay.

Materials:

-

Purified phosphatase or cell lysate

-

D-Ribulose-5-phosphate solution (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 5 mM MgCl2)

-

Malachite green reagent

-

Phosphate standard solution

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and varying concentrations of D-ribulose-5-phosphate.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation (purified phosphatase or cell lysate).

-

At specific time intervals, stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Generate a standard curve using the phosphate standard solution to determine the concentration of Pi released.

-

Calculate the initial reaction velocities (V0) at each substrate concentration.

-

Plot V0 against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol for Quantification of Pentose Phosphate Pathway Intermediates by LC-MS

This protocol provides a general workflow for the quantitative analysis of D-ribulose-5-phosphate and other related metabolites.

Objective: To determine the intracellular concentrations of D-ribulose-5-phosphate, D-ribulose, and this compound.

Materials:

-

Cell culture or tissue samples

-

Quenching solution (e.g., 60% methanol at -40°C)

-

Extraction solvent (e.g., 80% methanol)

-

Internal standards

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Rapidly quench the metabolism of the biological sample to prevent metabolite degradation.

-

Extract the metabolites using a suitable solvent.

-

Add internal standards to the extracts for accurate quantification.

-

Separate the metabolites using liquid chromatography.

-

Detect and quantify the metabolites using tandem mass spectrometry.

-

Analyze the data to determine the absolute or relative concentrations of the target metabolites.

Visualization of Workflows and Relationships

Experimental Workflow for Kinetic Analysis

Logical Relationship of Pathway Components

References

- 1. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 2. Identification of protein-ribulosamine-5-phosphatase as human low-molecular-mass protein tyrosine phosphatase-A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ribose, the C2 epimer of arabinose, is most stable in its furanos... | Study Prep in Pearson+ [pearson.com]

Stereochemistry and conformational analysis of beta-D-Ribulofuranose

An In-depth Technical Guide to the Stereochemistry and Conformational Analysis of beta-D-Ribulofuranose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the stereochemical features and conformational landscape of this compound. While specific experimental data for this ketofuranose is not as abundant as for its aldofuranose counterpart, beta-D-ribofuranose, this document outlines the established principles and methodologies for its analysis. A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is critical for disciplines ranging from glycobiology to the rational design of therapeutic agents.

Stereochemistry of this compound

Stereochemistry defines the three-dimensional arrangement of atoms in a molecule. For this compound, the key stereochemical descriptors are "D" and "beta".

-

D-Configuration: This refers to the configuration at the stereocenter furthest from the anomeric carbon, which is C4 in this case. In the Fischer projection of the open-chain form (D-ribulose), the hydroxyl group on C4 points to the right.

-

beta-Configuration: This describes the orientation of the hydroxyl group at the anomeric carbon (C2 for a ketose). In the Haworth projection, for a D-sugar, the beta configuration means the anomeric hydroxyl group is on the same side of the ring as the CH2OH group at C5.

The systematic IUPAC name for this compound is (2R,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol.

Table 1: Stereochemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | (2R,3R,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |

| Molecular Formula | C5H10O5 |

| Molecular Weight | 150.13 g/mol |

| CAS Number | 131064-70-5 |

| Synonyms | beta-D-Ribulose, beta-D-Erythro-2-pentulofuranose |

Conformational Analysis

The five-membered furanose ring is not planar and adopts puckered conformations to relieve torsional strain. The conformational landscape of furanoses is typically described by the concept of pseudorotation, a continuous cycle of puckering states.

Pseudorotation and Ring Puckering

The conformations of the furanose ring are a continuum between two main types:

-

Envelope (E) conformations: Four of the ring atoms are coplanar, and the fifth is out of the plane. The conformation is denoted by which atom is out of the plane and on which side (e.g., ³E means C3 is endo, or on the same side as C5).

-

Twist (T) conformations: Two adjacent atoms are displaced to opposite sides of the plane formed by the other three ring atoms. For example, in a ³T₂ conformation, C3 is displaced to one side and C2 to the other.

This continuous interconversion between conformers is often simplified into a two-state North (N)/South (S) model, which is particularly useful in the context of nucleosides.

Factors Influencing Conformation

The preferred conformation of this compound in solution is a dynamic equilibrium influenced by several factors:

-

The Anomeric Effect: Stereoelectronic preference for the anomeric substituent to be axial.

-

Steric Interactions: Repulsive interactions between bulky substituents, including the hydroxyl groups and the exocyclic hydroxymethyl group.

-

Gauche Interactions: Interactions between adjacent substituents.

-

Solvent Effects: Hydrogen bonding with the solvent can influence the conformational preferences.

Experimental Protocols for Conformational Analysis

A combination of experimental and computational techniques is required for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying the conformation of sugars in solution.

Experimental Protocol:

-

Sample Preparation: Dissolve a purified sample of the this compound derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mg/mL.

-

Data Acquisition:

-

Acquire a 1D ¹H NMR spectrum to assess the overall purity and identify proton signals.

-

Perform 2D homonuclear experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) to establish proton-proton connectivities and assign the spin systems of the sugar ring.

-

Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space, providing crucial conformational constraints.

-

-

Data Analysis:

-

Assign all proton resonances based on the correlation experiments.

-

Extract the vicinal proton-proton coupling constants (³JHH) from the 1D or 2D spectra.

-

Use the Karplus equation, which relates the magnitude of the ³JHH coupling constant to the dihedral angle between the two protons, to estimate the ring torsion angles.

-

These torsion angles are then used to determine the puckering of the furanose ring.

-

Table 2: Representative Proton-Proton Coupling Constants (³JHH) and Corresponding Dihedral Angles for Furanose Ring Conformations (Illustrative Data)

| Coupling | Dihedral Angle (approx.) | Typical ³JHH (Hz) - North Conformer | Typical ³JHH (Hz) - South Conformer |

| J₁,₂ | ~-160° / ~-100° | ~1-3 | ~6-8 |

| J₂,₃ | ~40° / ~-30° | ~5-7 | ~6-8 |

| J₃,₄ | ~-30° / ~40° | ~6-8 | ~4-6 |

Note: This table provides illustrative values based on aldofuranosides; specific values for this compound would need to be determined experimentally.

X-ray Crystallography

X-ray crystallography provides the precise conformation of the molecule in the solid state.

Experimental Protocol:

-

Crystallization: Grow single crystals of the compound from a supersaturated solution. This is often the most challenging step.

-

Data Collection: Mount a suitable crystal on a diffractometer and expose it to a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of reflections.[1]

-

Structure Solution: The diffraction pattern is used to calculate an electron density map of the molecule.

-

Model Building and Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.[2]

Computational Modeling

Computational methods are used to predict the relative energies of different conformers and to complement experimental data.

Experimental Protocol:

-

Structure Generation: Build an initial 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic search of the conformational space using molecular mechanics (MM) to identify low-energy conformers.

-

Geometry Optimization and Energy Calculation: Optimize the geometry of the identified low-energy conformers and calculate their relative energies using higher-level quantum mechanics methods, such as Density Functional Theory (DFT).

-

Molecular Dynamics (MD) Simulation: Run MD simulations to study the dynamic behavior of the molecule in a simulated solvent environment, providing insights into the conformational equilibrium.

Visualizations

The following diagrams illustrate the key concepts and workflows in the conformational analysis of this compound.

Caption: Workflow for the conformational analysis of this compound.

Caption: Pseudorotation pathway of a furanose ring.

Caption: Factors influencing furanose conformational equilibrium.

References

Spectroscopic properties (NMR, IR, Mass Spec) of beta-D-Ribulofuranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of β-D-ribulofuranose, a ketopentose sugar of significant interest in various biological and chemical contexts. Due to the inherent complexity of sugar chemistry in solution, where a dynamic equilibrium of various isomers (furanoses and pyranoses) exists, obtaining pure experimental data for a single anomer like β-D-ribulofuranose is challenging. Consequently, this document presents a combination of data from closely related derivatives and general principles of carbohydrate spectroscopy to construct a detailed analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of carbohydrates. However, for reducing sugars like D-ribulose in solution, the spectra are often complicated by the presence of multiple interconverting forms. The furanose forms of ketoses are often minor components in the equilibrium, which makes their detailed characterization difficult.

¹H NMR Spectroscopy

The proton NMR spectrum of a β-D-ribulofuranose derivative will exhibit characteristic signals for the protons on the furanose ring and its substituents. The chemical shifts are influenced by the local electronic environment and the stereochemistry of the molecule.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on each carbon atom in the molecule. The chemical shift of the anomeric carbon (C2 for a ketofuranose) is particularly diagnostic. For ketofuranoses, the C5 carbon typically resonates in the 80-85 ppm region.

Table 1: Representative ¹H and ¹³C NMR Data for a Methyl 2,3-O-isopropylidene-β-D-ribofuranoside Derivative

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 1 | - | 109.64 |

| 2 | 4.59 (d) | 85.43 |

| 3 | 4.66 (dd) | 82.12 |

| 4 | 4.35 (td) | 84.48 |

| 5 | 4.11 (dd), 4.09 (dd) | 64.87 |

| OCH₃ | 3.31 (s) | 55.14 |

| C(CH₃)₂ | - | 112.79 |

| C(CH₃)₂ | 1.48 (s), 1.31 (s) | 26.65, 25.22 |

Note: Data is for a 5-O-acetylated derivative and serves as an illustrative example. Actual shifts for the unprotected sugar will vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For a polyol like β-D-ribulofuranose, the spectrum is dominated by absorptions from the hydroxyl and carbon-oxygen bonds.

Expected IR Absorption Bands for β-D-Ribulofuranose:

-

O-H Stretching: A very broad and strong absorption band in the region of 3500-3300 cm⁻¹. This broadening is due to extensive intermolecular hydrogen bonding.

-

C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ region corresponding to the C-H bonds of the sugar backbone.

-

C-O Stretching: A complex and information-rich region between 1200 and 1000 cm⁻¹. This area will contain multiple strong bands corresponding to the various C-O single bonds of the alcohols and the hemiacetal.

-

O-H Bending: Bands in the 1450-1300 cm⁻¹ region.

Table 2: Predicted IR Spectral Data for β-D-Ribulofuranose

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3500 - 3300 | Strong, Broad |

| C-H Stretch | 3000 - 2850 | Medium |

| C-O Stretch (C-OH, C-O-C) | 1200 - 1000 | Strong, Multiple Bands |

| O-H Bend | 1450 - 1300 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. For a ketose like β-D-ribulofuranose, a common fragmentation pattern is alpha-cleavage, where the bond adjacent to the carbonyl group breaks.

Table 3: Mass Spectrometry Data for β-D-Ribulofuranose

| Technique | Ionization Mode | Key m/z Values (Observed Fragments) |

| GC-MS | Electron Ionization (EI) | 133, 117, 103, 89 |

| LC-MS/MS | Electrospray (ESI) | 114, 122.9, 89.5, 72.9, 69 |

Note: Fragmentation patterns can be complex and depend on the specific ionization and analysis conditions.

Experimental Protocols

Detailed experimental protocols for the unprotected β-D-ribulofuranose are scarce. However, the following are generalized procedures for the spectroscopic analysis of carbohydrates.

NMR Sample Preparation

-

Dissolution: Dissolve approximately 2-5 mg of the carbohydrate sample in 0.5-0.7 mL of a deuterated solvent, typically deuterium oxide (D₂O). D₂O is the solvent of choice for unprotected carbohydrates due to their high polarity.

-

Internal Standard: An internal standard, such as acetone or DSS (2,2-dimethyl-2-silapentane-5-sulfonate), may be added for accurate chemical shift referencing.

-

Equilibration: Allow the sample to equilibrate in the solvent to ensure a stable isomeric distribution before analysis.

-

Analysis: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

IR Spectroscopy (FTIR-ATR)

-

Sample Preparation: Place a small amount of the solid carbohydrate sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application: Apply pressure using the clamp mechanism to ensure good contact between the sample and the crystal.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Scan: Record the spectrum of the sample. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the carbohydrate in a suitable solvent system, such as a mixture of acetonitrile and water.

-

Chromatography: Inject the sample onto a liquid chromatography system equipped with a column suitable for polar analytes (e.g., HILIC or a specific carbohydrate column).

-

Ionization: The eluent from the LC is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source in either positive or negative ion mode.

-

Analysis: Acquire mass spectra over a relevant m/z range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation and analyze the resulting fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a carbohydrate like β-D-ribulofuranose.

Caption: General workflow for the spectroscopic analysis of a carbohydrate.

Thermodynamic Stability of β-D-Ribulofuranose and its Anomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the thermodynamic stability of β-D-ribulofuranose in comparison to its anomers. The document summarizes quantitative thermodynamic data, details relevant experimental and computational methodologies, and presents a visual representation of the experimental workflow for determining anomeric equilibrium.

Introduction

D-Ribulofuranose, a five-membered ring ketopentose, is a crucial intermediate in various metabolic pathways and a structural component of some natural products. The anomeric configuration at the C2 carbon gives rise to two diastereomers: α-D-ribulofuranose and β-D-ribulofuranose. The relative stability of these anomers is of significant interest in carbohydrate chemistry, enzymology, and drug design, as it influences their conformational preferences, reactivity, and biological activity. This guide delves into the thermodynamic parameters governing the equilibrium between these anomers in aqueous solution.

Quantitative Thermodynamic Data

The thermodynamic stability of the anomers of D-ribulofuranose (referred to as D-erythro-2-pentulose in some literature) in aqueous solution has been investigated using 13C-NMR spectroscopy at various temperatures. The equilibrium between the α-furanose, β-furanose, and the acyclic keto form is a key aspect of its solution chemistry. The following tables summarize the thermodynamic parameters for the interconversion of the furanose anomers with the acyclic carbonyl form, from which their relative stabilities can be inferred.

Table 1: Equilibrium Composition of D-Ribulofuranose in Aqueous Solution at 55°C

| Tautomer | Percentage at Equilibrium |

| α-Furanose | 44% |

| β-Furanose | 54% |

| Acyclic Keto Form | 2% |

Data extracted from Wu, J. et al. (1991).[1]

Table 2: Thermodynamic Parameters for the Interconversion of D-Ribulofuranose Anomers and the Acyclic Keto Form

| Reaction | ΔG⁰ (kJ/mol) at 298 K | ΔH⁰ (kJ/mol) | ΔS⁰ (J/mol·K) |

| Acyclic Keto ⇌ α-Furanose | -4.4 | -15.1 | -36 |

| Acyclic Keto ⇌ β-Furanose | -5.2 | -12.6 | -25 |

Data extracted and calculated from Wu, J. et al. (1991).[1]

From the data in Table 2, the Gibbs free energy difference between the β- and α-anomers can be calculated:

ΔG⁰(α → β) = ΔG⁰(Acyclic → β) - ΔG⁰(Acyclic → α) = -5.2 kJ/mol - (-4.4 kJ/mol) = -0.8 kJ/mol

This indicates that under standard conditions, β-D-ribulofuranose is thermodynamically more stable than α-D-ribulofuranose in aqueous solution.

Experimental and Computational Protocols

Experimental Determination of Anomeric Equilibrium via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the quantitative analysis of the anomeric composition of sugars in solution at equilibrium.

Methodology:

-

Sample Preparation:

-

Dissolve a known quantity of D-ribulose in deuterium oxide (D₂O) to a final concentration suitable for NMR analysis (e.g., 20-50 mM).

-

Allow the solution to equilibrate at a constant, controlled temperature. The time to reach equilibrium should be determined empirically, but is typically on the order of hours.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H or ¹³C NMR spectrum. ¹³C NMR is often preferred for its greater chemical shift dispersion, which can resolve signals from different anomers more effectively.

-

For ¹³C NMR, use a pulse sequence with proton decoupling to obtain sharp singlets for each carbon. A sufficient relaxation delay between scans is crucial for accurate quantification.

-

-

Spectral Analysis and Quantification:

-

Identify the characteristic resonance signals for the anomeric carbon (C2) of both the α- and β-furanose forms. These signals will have distinct chemical shifts.

-

Integrate the area under the anomeric carbon signals for each anomer. The relative integral values are directly proportional to the molar ratio of the anomers in the equilibrium mixture.

-

Calculate the percentage of each anomer using the following formula: % Anomer = (Integral of Anomer Signal / Sum of Integrals of All Anomer Signals) x 100%

-

Computational Determination of Anomeric Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical means to calculate the relative thermodynamic stabilities of sugar anomers.

Methodology:

-

Model Building:

-

Construct three-dimensional models of the α- and β-anomers of D-ribulofuranose using molecular modeling software.

-

-

Conformational Search:

-

Perform a systematic conformational search for each anomer to identify the lowest energy conformers. This is crucial as the overall stability is a Boltzmann-weighted average of the stabilities of all accessible conformations.

-

-

Geometry Optimization and Frequency Calculation:

-

For the lowest energy conformers, perform geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)).

-

Perform frequency calculations on the optimized geometries to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections, and entropy.

-

-

Solvation Modeling:

-

To simulate the aqueous environment, apply a continuum solvation model, such as the Polarizable Continuum Model (PCM), to the optimized gas-phase structures.

-

-

Gibbs Free Energy Calculation:

-

Calculate the Gibbs free energy (G) for each anomer in the solvated state. The relative Gibbs free energy (ΔG) between the anomers indicates their relative stability. G = E_electronic + ZPVE + E_thermal - TS where E_electronic is the electronic energy, ZPVE is the zero-point vibrational energy, E_thermal is the thermal correction to the enthalpy, T is the temperature, and S is the entropy.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the anomeric equilibrium of D-ribulofuranose using NMR spectroscopy.

References

The Pivotal Role of β-D-Ribulofuranose in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentose phosphate pathway (PPP) is a crucial metabolic route for the synthesis of nicotinamide adenine dinucleotide phosphate (NADPH) and the precursors for nucleotide biosynthesis. Central to this pathway is the intermediate, D-ribulose-5-phosphate (Ru5P), which exists in multiple isomeric forms in aqueous solution. This technical guide delves into the specific role of the β-D-ribulofuranose anomer of Ru5P, its equilibrium with other isomeric forms, and its interaction with the key enzymes of the non-oxidative branch of the PPP: ribose-5-phosphate isomerase (Rpi) and ribulose-5-phosphate 3-epimerase (RPE). While direct quantitative data on the anomeric specificity for β-D-ribulofuranose is limited in the current literature, this paper synthesizes existing knowledge on enzyme mechanisms and provides detailed experimental protocols to investigate this critical aspect of carbohydrate metabolism. Understanding the anomeric specificity of these enzymes is paramount for the development of novel therapeutics targeting metabolic pathways.

Introduction: The Centrality of D-Ribulose-5-Phosphate

The pentose phosphate pathway (PPP) diverges from glycolysis at glucose-6-phosphate and consists of two distinct phases: the oxidative and non-oxidative branches. The oxidative phase is characterized by the production of two molecules of NADPH for each molecule of glucose-6-phosphate that is metabolized, culminating in the formation of D-ribulose-5-phosphate (Ru5P)[1][2]. Ru5P stands at a critical metabolic crossroads, serving as the substrate for two key enzymes in the non-oxidative phase which dictate the fate of the carbon skeleton[3][4][5].

-

Ribose-5-phosphate isomerase (Rpi) catalyzes the reversible isomerization of Ru5P to D-ribose-5-phosphate (R5P), a direct precursor for the synthesis of nucleotides and nucleic acids[4][5][6].

-

Ribulose-5-phosphate 3-epimerase (RPE) catalyzes the reversible epimerization of Ru5P to D-xylulose-5-phosphate (Xu5P), which is further metabolized to glycolytic intermediates[5][7][8].

In aqueous solution, D-ribulose-5-phosphate, like other sugars, exists as an equilibrium mixture of its open-chain keto form and various cyclic hemiacetal anomers, including the α- and β-furanose and pyranose forms. The five-membered furanose ring is generally the predominant cyclic form for pentoses[9]. While the enzymes are understood to catalyze the reaction on the open-chain form, the dynamics of the interaction with the cyclic anomers, particularly the potentially abundant β-D-ribulofuranose-5-phosphate, are not fully elucidated.

The Anomeric Landscape of D-Ribulose-5-Phosphate

The precise quantitative distribution of the different anomers of D-ribulose-5-phosphate in solution at physiological conditions is not well-documented in readily available literature. However, based on studies of similar pentoses, it is expected that the cyclic furanose forms, including β-D-ribulofuranose-5-phosphate, are the major species in equilibrium with the open-chain keto form and the pyranose forms[9][10].

The interconversion between these forms occurs through a process called mutarotation, which involves the opening of the cyclic hemiacetal to the open-chain form, followed by re-closure to form either the α or β anomer of the furanose or pyranose ring[10].

Enzyme Specificity: Interaction with β-D-Ribulofuranose

The catalytic mechanisms of both Ribose-5-Phosphate Isomerase (Rpi) and Ribulose-5-Phosphate 3-Epimerase (RPE) are understood to proceed through the open-chain keto form of D-ribulose-5-phosphate[4][11].

-

Ribose-5-phosphate isomerase (Rpi) catalyzes a proton transfer between C1 and C2, which necessitates the presence of the carbonyl group at C2, a feature of the open-chain form.

-

Ribulose-5-phosphate 3-epimerase (RPE) acts on the C3 position, and its mechanism also involves an enediolate intermediate that is formed from the open-chain substrate[4][5].

Given that the open-chain form is present in very low concentrations at equilibrium, it is highly probable that the enzymes play an active role in the ring-opening of the predominant cyclic anomers. While direct evidence is scarce, it is hypothesized that the enzymes may bind to one or more of the furanose anomers, such as β-D-ribulofuranose-5-phosphate, and facilitate the conformational change to the open-chain form within the active site. An abstract from a 1987 study suggests that Rpi and a subsequent enzyme in the pathway exhibit specificity for a particular species of ribulose-5-phosphate, implying that anomeric specificity is a factor in this metabolic junction[12].

References

- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]

- 3. Iron enzyme ribulose-5-phosphate 3-epimerase in Escherichia coli is rapidly damaged by hydrogen peroxide but can be protected by manganese - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Synthesis and kinetic evaluation of phosphomimetic inhibitors targeting type B ribose-5-phosphate isomerase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Reduction in chloroplastic ribulose-5-phosphate-3-epimerase decreases photosynthetic capacity in Arabidopsis [frontiersin.org]

- 10. NMR Spectroscopy | Enzymatic Catalyis [schuetz.cup.uni-muenchen.de]

- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 12. Ribose-5-phosphate isomerase and ribulose-5-phosphate kinase show apparent specificity for a specific ribulose 5-phosphate species - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and Historical Context of beta-D-Ribulofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical context of beta-D-Ribulofuranose. It details the initial synthesis of its parent sugar, D-ribulose, and the subsequent characterization of its cyclic forms, with a focus on the beta-furanose anomer. The guide delves into the historical experimental protocols that were instrumental in elucidating its structure and explores its metabolic significance. This document serves as a valuable resource for researchers, scientists, and drug development professionals working with carbohydrates and their derivatives.

Introduction: The Emergence of a Key Ketopentose

The study of carbohydrates, a cornerstone of organic chemistry and biochemistry, has a rich history marked by pioneering discoveries that have shaped our understanding of life's fundamental processes. Within this vast field, the investigation of pentoses, or five-carbon sugars, has been particularly fruitful. While aldopentoses like D-ribose were identified early on due to their central role in nucleic acids, the corresponding ketopentoses remained more elusive. This guide focuses on D-ribulose, a ketopentose that is a critical intermediate in the pentose phosphate pathway and the Calvin cycle, and specifically on its this compound anomer.[1][2][3]

The journey to understanding this compound begins with the foundational work on carbohydrate chemistry in the late 19th and early 20th centuries. Scientists like Emil Fischer laid the groundwork for the structural elucidation of monosaccharides through techniques such as osazone formation and the development of the Fischer projection.[4][5] His work, which earned him the Nobel Prize, provided the chemical language and methodologies to explore the complexities of sugar isomers.

The First Synthesis of D-Ribulose

The first documented synthesis of D-ribulose was achieved in 1935 by Glatthaar and Reichstein. Their work provided the scientific community with the first access to this important ketopentose, paving the way for further investigation into its chemical and biological properties.

Historical Experimental Protocol: Synthesis of D-Ribulose from D-Arabinose

The method employed by Glatthaar and Reichstein involved the conversion of the aldopentose D-arabinose to D-ribulose. While the original publication provides the definitive protocol, the general principles of such conversions in that era relied on a series of chemical transformations. A plausible historical synthetic approach would have involved the following key steps:

-

Formation of the Phenylhydrazone: D-arabinose would be reacted with phenylhydrazine to form D-arabinose phenylhydrazone. This reaction was a standard method for characterizing and manipulating sugars.[4][5]

-

Oxidation: The phenylhydrazone would then be oxidized. A common method of the time for similar transformations was oxidation with air in the presence of a catalyst or with other oxidizing agents. This step would convert the C1 aldehyde group into a carboxylic acid, and the C2 hydroxyl group into a ketone.

-

Hydrolysis: The resulting intermediate would then be hydrolyzed to remove the phenylhydrazine moiety, yielding the ketopentose, D-ribulose.

This multi-step synthesis would have required careful control of reaction conditions and purification of intermediates, relying on techniques such as crystallization and monitoring of optical rotation.

Characterization of D-Ribulose and the Emergence of its Cyclic Forms

Following its synthesis, the next critical step was the detailed characterization of D-ribulose. In solution, monosaccharides exist as an equilibrium mixture of their open-chain and cyclic forms. For a ketopentose like D-ribulose, the formation of a five-membered ring (furanose) or a six-membered ring (pyranose) is possible. The cyclic forms, in turn, can exist as two anomers, designated as alpha (α) and beta (β), which differ in the configuration at the anomeric carbon (C2 for a ketose).

Historical Methods for Characterization

In the mid-20th century, before the advent of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR), the characterization of sugar anomers relied on a combination of chemical and physical methods:

-

Polarimetry and Mutarotation: One of the primary tools for studying sugar anomers was the polarimeter. Each anomer has a characteristic specific rotation. When a pure anomer is dissolved in a solvent, its specific rotation changes over time until it reaches a constant value. This phenomenon, known as mutarotation, is due to the interconversion of the anomers and the open-chain form until equilibrium is established. By carefully measuring the change in optical rotation, researchers could infer the presence of different anomers and their relative stabilities.

-

Osazone Formation: The reaction of reducing sugars with excess phenylhydrazine to form crystalline derivatives called osazones was a powerful tool for identification.[4][5] While this reaction destroys the stereochemistry at C1 and C2, the distinct crystalline shapes and melting points of the osazones of different sugars were used for their identification and to establish stereochemical relationships.[4][5] D-glucose, D-fructose, and D-mannose, for instance, all form the same osazone.[5]

-

Derivative Formation and Analysis: The preparation of crystalline derivatives, such as acetates and methyl ethers, was crucial. These derivatives often had sharp melting points and distinct physical properties that allowed for the separation and characterization of individual anomers. Subsequent chemical analysis of these derivatives, such as methylation analysis followed by hydrolysis, could reveal the ring size (furanose or pyranose) by identifying which hydroxyl groups were involved in ring formation.

The Structure of this compound

Through the application of the aforementioned historical methods and later confirmed by modern analytical techniques, the structure of this compound was elucidated. It consists of a five-membered furanose ring with the anomeric hydroxyl group at C2 oriented in the beta configuration.

The logical workflow for the structural elucidation can be visualized as follows:

References

- 1. Conversion of d-ribulose 5-phosphate to d-xylulose 5-phosphate: new insights from structural and biochemical studies on human RPE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Osazone Formation – Definition, Formation, Tests of Osazone, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 5. Osazone - Wikipedia [en.wikipedia.org]

The Chemical Synthesis of β-D-Ribulofuranose Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of β-D-ribulofuranose derivatives, compounds of significant interest in medicinal chemistry and drug development due to their potential as antiviral and antitumoral agents. This document details synthetic strategies, key experimental protocols, and quantitative data to support researchers in this field.

Introduction to β-D-Ribulofuranose Derivatives

β-D-Ribulofuranose, a five-membered ring ketose, serves as a crucial building block for various biologically active molecules, most notably nucleoside analogues. Unlike their aldose counterparts derived from D-ribose, the synthesis of ribulofuranose derivatives presents unique stereochemical challenges due to the presence of a quaternary anomeric center. The strategic manipulation of protecting groups and the stereocontrolled introduction of substituents are paramount to achieving the desired β-anomer with high fidelity. These synthetic derivatives are instrumental in the development of novel therapeutics that can act as enzyme inhibitors or chain terminators in viral replication.

General Synthetic Strategies

The synthesis of β-D-ribulofuranose derivatives typically commences from readily available starting materials such as D-ribose. The general approach involves the protection of hydroxyl groups, oxidation to a ketone at the C2 position, and subsequent stereoselective glycosylation or modification.

A common and effective strategy involves the use of an isopropylidene protecting group to shield the cis-diols at the C2 and C3 positions of a ribofuranoside precursor. This not only protects these hydroxyls but also conformationally locks the furanose ring, which can influence the stereochemical outcome of subsequent reactions.

The following workflow illustrates a generalized synthetic pathway from a protected D-ribofuranoside to a β-D-ribulofuranose derivative.

Key Experimental Protocols

This section provides detailed methodologies for pivotal steps in the synthesis of β-D-ribulofuranose derivatives.

Preparation of Methyl 2,3-O-Isopropylidene-5-O-p-toluenesulfonyl-D-ribofuranoside

A precursor for many ribofuranose syntheses is the activation of the primary 5-hydroxyl group.

Protocol:

-

Methyl-2,3-O-isopropylidene-D-ribofuranoside is dissolved in pyridine under an inert atmosphere.

-

The solution is cooled to 0°C.

-

p-Toluenesulfonyl chloride is added portion-wise, and the reaction is stirred at 0°C for several hours.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.

Oxidation to a 5-Ulose Derivative

The oxidation of the 5-hydroxyl group to a ketone is a critical step in forming the ribulose structure.

Protocol:

-

To a solution of 1-O-benzyl-2,3-isopropylidene-β-D-ribofuranose in ethyl acetate, add aqueous sodium bicarbonate solution, potassium bromide, and 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO).[1]

-

Cool the mixture to 0°C.[1]

-

Add sodium hypochlorite solution dropwise while maintaining the temperature at 0°C.

-

Stir the reaction mixture vigorously until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction by adding aqueous sodium thiosulfate solution.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude product can be purified by silica gel chromatography.

Quantitative Data on Synthetic Steps

The efficiency of synthetic steps is crucial for the overall yield of the target molecule. The following tables summarize quantitative data for key transformations.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| D-Ribose | Acetone, Hydriodic acid, 60°C, 6h | 2,3-O-Isopropylidene-D-ribofuranose | 30% | [2] |

| 1-O-benzyl-β-D-ribofuranose-2,3,5-triacetate | Methanol, 28% Sodium methoxide in methanol, rt, 2h | 1-O-benzyl-β-D-ribofuranose | - | [1] |

| 1-O-benzyl-β-D-ribofuranose | 2,2-dimethoxypropane, Methanesulfonic acid, rt, 15h | 1-O-benzyl-2,3-isopropylidene-β-D-ribofuranose | 86.7% | [1] |

| Methyl 2,3-O-isopropylidene-5-O-sulfonyloxy-β-D-ribofuranoside | Hydride reagents | 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (from D-ribose) | 56% | [3] |

Visualization of a Key Protecting Group Strategy

The use of protecting groups is fundamental in carbohydrate chemistry. The introduction of an isopropylidene group on a ribofuranoside is a common and critical step. The logical flow for this protection is outlined below.

Characterization of β-D-Ribulofuranose Derivatives

The structural elucidation of β-D-ribulofuranose derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).

The 1H NMR spectra of β-D-ribofuranosides are characteristic. For instance, in 2,3-O-isopropylidene-β-D-ribofuranosides, the coupling constants between H1 and H2, as well as H3 and H4, are often close to zero due to their trans orientation.[4] The conformation of the furanose ring, which can be determined from these coupling constants, is crucial for understanding the biological activity of these molecules. The 2,3-O-isopropylidene group tends to lock β-D-ribofuranosides in an E0-like conformation.[4]

Conclusion

The chemical synthesis of β-D-ribulofuranose derivatives is a challenging yet rewarding area of organic chemistry with significant implications for drug discovery. The methodologies presented in this guide, from protecting group strategies to key oxidative transformations, provide a foundational understanding for researchers. The continued development of novel synthetic routes with improved stereocontrol and yields will undoubtedly accelerate the discovery of new therapeutic agents based on this important class of molecules.

References

- 1. EP1260516A1 - Method for producing a beta-D-ribofuranose derivative or an optical isomer thereof - Google Patents [patents.google.com]

- 2. prepchem.com [prepchem.com]

- 3. Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

Beta-D-Ribulofuranose: A Lode Star in the Synthesis of Novel Nucleoside Analogs for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antiviral and anticancer agents has consistently led researchers to the rich chemical landscape of nucleoside analogs. These molecules, structural mimics of natural nucleosides, can artfully deceive viral and cellular enzymes, thereby halting replication and proliferation. Within this critical area of drug discovery, beta-D-ribulofuranose has emerged as a pivotal precursor, offering a versatile scaffold for the synthesis of a diverse array of nucleoside analogs with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activity, and mechanisms of action of nucleoside analogs derived from this compound, tailored for professionals in the field of drug development.

Synthesis of Nucleoside Analogs from this compound: Key Methodologies

The chemical synthesis of nucleoside analogs from this compound precursors primarily relies on two robust and widely adopted methodologies: the Vorbrüggen glycosylation and the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Vorbrüggen Glycosylation

The Vorbrüggen glycosylation is a cornerstone reaction in nucleoside synthesis, enabling the stereoselective formation of the crucial β-N-glycosidic bond between a protected ribofuranose derivative and a silylated nucleobase in the presence of a Lewis acid catalyst.

Detailed Experimental Protocol: Vorbrüggen Glycosylation

-

Materials:

-

1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose (protected ribose)

-

Silylated nucleobase (e.g., persilylated purine or pyrimidine)

-

Lewis Acid catalyst (e.g., SnCl₄, TMSOTf)

-

Anhydrous solvent (e.g., 1,2-dichloroethane, acetonitrile)

-

Reagents for deprotection (e.g., methanolic ammonia or sodium methoxide in methanol)

-

-

Procedure:

-

Silylation of the Nucleobase: The nucleobase is rendered more nucleophilic and soluble in organic solvents by treatment with a silylating agent such as N,O-bis(trimethylsilyl)acetamide (BSA) or hexamethyldisilazane (HMDS) in the presence of a catalyst like ammonium sulfate.

-

Glycosylation Reaction: The protected 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose and the silylated nucleobase are dissolved in an anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled (typically to 0°C or below), and the Lewis acid catalyst is added dropwise.

-

The reaction mixture is stirred at the appropriate temperature (ranging from 0°C to reflux) for a period of 2 to 24 hours, with the progress monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The protected nucleoside analog is then purified using column chromatography.

-

Deprotection: The protecting groups (e.g., benzoyl) are removed by treatment with a basic solution, such as methanolic ammonia or sodium methoxide in methanol, to yield the final nucleoside analog. The deprotected product is then purified by recrystallization or chromatography.

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,2,3-triazole-containing nucleoside analogs. This approach involves the coupling of a ribofuranosyl azide with a terminal alkyne-modified nucleobase or vice versa.

Detailed Experimental Protocol: CuAAC Synthesis of 1,2,3-Triazolyl Nucleoside Analogs

-

Materials:

-

1-azido-2,3,5-tri-O-acetyl-β-D-ribofuranose (azido-ribose precursor)

-

Alkyne-functionalized nucleobase

-

Copper(I) source (e.g., CuSO₄·5H₂O with a reducing agent like sodium ascorbate, or CuI)

-

Solvent system (e.g., a mixture of tert-butanol and water, or DMF)

-

-

Procedure:

-

Preparation of Precursors: The azido-ribose precursor is synthesized from a protected ribofuranose derivative. The nucleobase is functionalized with a terminal alkyne group through standard organic transformations.

-

Cycloaddition Reaction: The azido-ribose precursor and the alkyne-functionalized nucleobase are dissolved in the chosen solvent system.

-

The copper(I) catalyst is added to the reaction mixture. If using CuSO₄·5H₂O, a reducing agent like sodium ascorbate is added to generate the active Cu(I) species in situ.

-

The reaction is stirred at room temperature or with gentle heating for a period of 12 to 48 hours. The progress of the reaction is monitored by TLC or HPLC.

-

Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the copper catalyst and other reagents. The resulting protected 1,2,3-triazolyl nucleoside analog is purified by column chromatography.

-

Deprotection: The protecting groups on the ribose moiety are removed under basic conditions to yield the final nucleoside analog, which is then purified.

-

Quantitative Data on Biological Activity

The therapeutic potential of nucleoside analogs derived from this compound is underscored by their in vitro antiviral and anticancer activities. The following tables summarize key quantitative data from various studies.

| Nucleoside Analog | Virus/Cell Line | IC₅₀ (µM) | Citation |

| 2i | Influenza A (H1N1) | 57.5 | [1] |

| 5i | Influenza A (H1N1) | 24.3 | [1] |

| 11c | Influenza A (H1N1) | 29.2 | [1] |

| 2f | Coxsackievirus B3 | 12.4 | [1] |

| 5f | Coxsackievirus B3 | 11.3 | [1] |

Table 1: Antiviral Activity of 1,2,3-Triazolyl Nucleoside Analogs. IC₅₀ values represent the concentration of the compound that inhibits 50% of the viral cytopathic effect.

| Reaction Type | Precursors | Yield (%) | Citation |

| Vorbrüggen Glycosylation | Protected ribofuranose and silylated purine/pyrimidine | 74-82 | [2] |

| CuAAC | Azido-ribose and alkyne-nucleobase | Not specified | [1] |

| Reaction with haloacetaldehydes | 2-amino-9-(β-D-ribofuranosyl)purine | 14-20 | [2] |

Table 2: Synthetic Yields of Nucleoside Analogs.

Mechanism of Action: A Multi-Step Process

The biological activity of nucleoside analogs derived from this compound is contingent upon a series of intracellular events, beginning with transport into the target cell and culminating in the disruption of nucleic acid synthesis.

Cellular Uptake and Activation

Nucleoside analogs, being hydrophilic molecules, require specialized membrane proteins for cellular entry. This is primarily mediated by human equilibrative nucleoside transporters (hENTs) and human concentrative nucleoside transporters (hCNTs). Once inside the cell, these analogs are inactive prodrugs and must undergo phosphorylation to their active triphosphate form. This bioactivation is a three-step process catalyzed by host cell kinases:

-

Monophosphorylation: Catalyzed by deoxyribonucleoside kinases (e.g., deoxycytidine kinase, dCK) or ribonucleoside kinases (e.g., uridine-cytidine kinase, UCK).

-

Diphosphorylation: The resulting monophosphate is converted to a diphosphate by a nucleoside monophosphate kinase (NMPK).

-

Triphosphorylation: Finally, a nucleoside diphosphate kinase (NDPK) catalyzes the formation of the active triphosphate analog.

Inhibition of Viral Polymerases

The triphosphate form of the nucleoside analog structurally mimics natural deoxynucleoside triphosphates (dNTPs) or nucleoside triphosphates (NTPs). This allows them to compete for the active site of viral DNA or RNA polymerases. Upon incorporation into a growing nucleic acid chain, these analogs typically act as chain terminators because they lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This premature termination of the growing DNA or RNA strand effectively halts viral replication.

Visualizing the Pathways and Workflows

Synthetic Workflow for Nucleoside Analogs

Caption: General synthetic workflows for nucleoside analogs.

General Mechanism of Action of Nucleoside Analogs

Caption: Cellular uptake, activation, and mechanism of action.

Conclusion

This compound stands as a testament to the power of fundamental carbohydrate chemistry in driving modern drug discovery. The synthetic versatility of this precursor, coupled with the potent biological activity of its derived nucleoside analogs, ensures its continued importance in the development of next-generation therapeutics. The detailed protocols, quantitative data, and mechanistic insights provided in this guide aim to equip researchers and drug development professionals with the foundational knowledge necessary to innovate and advance the field of nucleoside analog-based therapies. Further exploration into the specific enzyme kinetics and potential unique signaling pathway modulations of this compound-derived analogs will undoubtedly unveil new avenues for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of beta-D-Ribulofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract